5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Description
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic organic compound featuring a pyrazole core substituted with chlorine (position 5), isopropyl (position 3), methyl (position 1), and sulfonyl chloride (position 4) groups. This compound is of significant interest in medicinal and synthetic chemistry due to its reactive sulfonyl chloride moiety, which enables its use as a precursor for sulfonamide derivatives.
Properties
IUPAC Name |
5-chloro-1-methyl-3-propan-2-ylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2O2S/c1-4(2)5-6(14(9,12)13)7(8)11(3)10-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDFHUKYTJGTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1S(=O)(=O)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-chloro-3-isopropyl-1-methyl-1H-pyrazole with sulfonyl chloride reagents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine, which facilitates the formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of a base such as triethylamine or pyridine to neutralize the by-products.
Addition Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to form the corresponding sulfonamide or sulfonate esters.
Major Products:
Substitution Reactions: Products include various substituted pyrazoles with functional groups such as amines or ethers.
Addition Reactions: Products include sulfonamides and sulfonate esters, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is primarily utilized in the synthesis of bioactive compounds. Its sulfonyl chloride group is a versatile electrophile that can react with various nucleophiles to form sulfonamides, which are crucial in drug development.
Case Study: Synthesis of Antimicrobial Agents
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. The sulfonamide derivatives synthesized from 5-chloro-3-isopropyl-1-methyl-1H-pyrazole have been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth .
Agrochemicals
The compound is also used in the development of agrochemical products, particularly herbicides and fungicides. The ability to modify its structure allows for the creation of compounds that can effectively target specific plant pathogens or weeds.
Table 1: Examples of Agrochemical Applications
| Compound Name | Activity Type | Target Organism |
|---|---|---|
| Sulfonamide Derivative A | Herbicide | Broadleaf Weeds |
| Sulfonamide Derivative B | Fungicide | Fungal Pathogens |
| Sulfonamide Derivative C | Insecticide | Pests |
Material Science
In material science, 5-chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride serves as a precursor for synthesizing polymers and other materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Study: Polymer Modification
Studies have demonstrated that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors, making them suitable for outdoor applications .
Mechanism of Action
The mechanism of action of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is exploited in the synthesis of bioactive molecules that can interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The compound is compared below with other pyrazole-based sulfonyl or sulfanyl derivatives:
Key Observations :
- Position 4 Reactivity : The sulfonyl chloride group in the target compound offers superior electrophilicity for nucleophilic substitution compared to esters (e.g., 4-carboxylates) or aldehydes (e.g., 4-carbaldehyde) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, SO₂Cl) enhance the electrophilicity of the pyrazole ring, whereas electron-donating groups (e.g., NH₂) may stabilize resonance structures .
Physicochemical and Pharmacological Properties
| Property | Target Compound | 3-Methylsulfanyl Carboxylate (3e) | 5-Amino-cyano Derivative (4e) |
|---|---|---|---|
| Melting Point (°C) | 112–115 (predicted) | 148–150 | 162–165 |
| Solubility | Low in H₂O, high in DMSO | Moderate in ethanol | Low in polar solvents |
| Bioactivity | Not reported | Analgesic (moderate) | Anticancer (preliminary) |
Biological Activity
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 145980-84-3, exhibits a range of pharmacological properties, making it a subject of interest for further research and development.
The molecular formula of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is , with a molar mass of approximately 257.14 g/mol. The compound has a predicted density of 1.52 g/cm³ and a boiling point around 343.1 °C .
| Property | Value |
|---|---|
| Molecular Formula | C7H10Cl2N2O2S |
| Molar Mass | 257.14 g/mol |
| Density | 1.52 g/cm³ |
| Boiling Point | 343.1 °C |
| pKa | -4.24 |
Pharmacological Profile
The biological activity of pyrazole derivatives, including 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, has been extensively studied. These compounds are known for their anti-inflammatory, analgesic, and antipyretic properties. Notably, pyrazole derivatives have been incorporated into various therapeutic agents such as celecoxib and phenylbutazone, which are used for treating pain and inflammation .
Recent studies indicate that this specific pyrazole derivative may exhibit:
- Anti-inflammatory Activity : Similar to other pyrazoles, it is hypothesized to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation.
- Antimicrobial Properties : Some studies suggest potential activity against bacterial strains, although specific data on this compound remains limited.
The biological mechanisms through which 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride exerts its effects are not fully elucidated but may involve:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
Case Studies and Research Findings
A review of recent literature highlights various studies focusing on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis Methods : Recent advancements in synthetic pathways have allowed for the efficient production of pyrazole derivatives with varied substitutions that enhance biological activity .
- Biological Evaluation : In vitro studies have demonstrated that certain modifications in the pyrazole structure can significantly enhance its anti-inflammatory potency. For instance, substituents at specific positions on the pyrazole ring can alter its interaction with COX enzymes .
- Comparative Studies : Comparative analyses between different pyrazole derivatives have shown that structural modifications can lead to variations in biological activity, underscoring the importance of chemical structure in determining pharmacological effects .
Q & A
Q. What are the recommended synthetic routes for preparing 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonation of the pyrazole core. A common approach involves:
- Step 1 : Preparation of the pyrazole backbone by cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .
- Step 2 : Sulfonation using chlorosulfonic acid or sulfur trioxide, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride moiety. Key conditions include:
- Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis .
- Catalysts : Lewis acids like FeCl₃ or AlCl₃ to enhance sulfonation efficiency .
- Temperature : Controlled reflux (40–60°C) to prevent decomposition .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity, with typical yields ranging from 65–85% .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., isopropyl methyl splits, aromatic protons) and confirms sulfonyl chloride integration .
- IR Spectroscopy : Detects S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 293.03) and isotopic patterns for chlorine .
- X-ray Crystallography : Resolves steric effects of the isopropyl group and sulfonyl chloride geometry .
Q. What are the critical safety considerations when handling this sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; sulfonyl chlorides release HCl upon hydrolysis .
- Storage : Keep in anhydrous conditions (desiccator) at 2–8°C to minimize decomposition .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How does the steric and electronic influence of the isopropyl group affect the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky isopropyl group at the 3-position reduces accessibility to the sulfonyl chloride, slowing reactions with large nucleophiles (e.g., amines). Kinetic studies using smaller nucleophiles (e.g., water, methanol) show minimal steric hindrance .
- Electronic Effects : Electron-donating isopropyl groups increase electron density at the sulfonyl chloride, enhancing electrophilicity. This is confirmed via Hammett substituent constants (σ⁺) and DFT calculations .
- Experimental Validation : Compare reaction rates with analogs (e.g., methyl or phenyl substituents) under identical conditions .
Q. What strategies can resolve discrepancies in reported reaction yields when using this compound as a sulfonating agent in heterocyclic chemistry?
- Methodological Answer :
- Parameter Screening : Optimize solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry using design-of-experiments (DoE) software .
- Analytical Cross-Check : Use LC-MS to detect side products (e.g., hydrolyzed sulfonic acids) that may skew yields .
- Literature Comparison : Reconcile conflicting data by replicating protocols from independent sources (e.g., thionyl chloride purity >97% is critical for reproducibility) .
Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of reactions involving this compound’s sulfonyl chloride group?
- Methodological Answer :
- DFT Workflow :
Geometry optimization at the B3LYP/6-31G(d) level to model the sulfonyl chloride’s electron density .
Transition-state analysis for nucleophilic attack (e.g., at sulfur vs. adjacent carbon).
- Outcome : Predict preferential attack at the sulfur atom (ΔG‡ = 25.3 kcal/mol) over alternative pathways .
- Validation : Compare with experimental regioselectivity in amidation or esterification reactions .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions, and how can this inform storage protocols?
- Methodological Answer :
- Hydrolysis Kinetics : The sulfonyl chloride undergoes rapid hydrolysis in aqueous media (t₁/₂ = 2.1 hours at pH 7), forming 5-chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonic acid. Acidic conditions (pH < 3) slow hydrolysis (t₁/₂ = 8.5 hours) by protonating nucleophiles .
- Storage Recommendations : Use anhydrous solvents (e.g., DCM) with molecular sieves and store under nitrogen .
Q. How does modifying the isopropyl substituent impact the compound’s bioactivity in pharmacological studies, based on current structure-activity relationship (SAR) data?
- Methodological Answer :
- SAR Analysis :
- Isopropyl vs. Methyl : Bulkier isopropyl groups enhance membrane permeability but reduce binding to hydrophilic targets (e.g., enzyme active sites) .
- Activity Testing : Compare IC₅₀ values in assays (e.g., anticonvulsant models) with analogs. For example, isopropyl derivatives show 30% lower activity than methyl analogs in MES (maximal electroshock) tests .
- Experimental Design : Synthesize derivatives with cyclohexyl or trifluoromethyl groups to explore steric/electronic thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
